methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
Description
Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A pyrrole-3-carboxylate core with methyl substituents at positions 2 and 2.
- An acetyl linker connecting the pyrrole moiety to a tricyclic heterocyclic system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene). The ester group enhances solubility in organic solvents, while the tricyclic framework may influence rigidity and bioavailability.
Properties
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDIMHZCHPESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate involves several steps. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions, such as cyclo condensation, to form the desired pyrrole derivative .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has potential biological activities and can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
11-(4-Methoxyphenyl)-10-Sulfanyl-7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-Trien-12-one ()
- Key Differences :
- The reference compound substitutes the tricyclic system with a 4-methoxyphenyl group and a sulfanyl moiety, whereas the target compound links the tricyclic system to a pyrrole via an acetyl group.
- The absence of an ester group in the reference compound reduces its polarity compared to the target molecule .
Pyrrole-Based Derivatives
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate ()
- Shared Features : Both compounds feature a pyrrole-3-carboxylate ester with methyl substituents.
- Key Differences: The reference compound includes a 3-aminophenyl substituent and a cyanopyrrole side chain, which may enhance hydrogen-bonding capacity. The absence of a tricyclic system in the reference compound reduces structural complexity and rigidity compared to the target molecule .
Thiazolo-Pyrimidine Derivatives ()
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]pyrimidine-6-Carbonitrile (11a)
- Shared Features :
- Both compounds contain fused heterocyclic systems (thiazolo-pyrimidine vs. tricyclic diazathia).
- The presence of electron-withdrawing groups (e.g., carbonyl, nitrile) in both systems may influence reactivity.
- Key Differences :
Spiro and Polycyclic Systems ()
8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]decane-6,10-Dione
- Shared Features : Both compounds exhibit polycyclic frameworks with nitrogen and sulfur atoms, which are critical for stabilizing unconventional conformations.
- Key Differences: The spiro system in the reference compound introduces chirality and steric hindrance, unlike the planar tricyclic system of the target molecule.
Comparative Analysis Table
Biological Activity
Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activity. Its unique structure, characterized by a pyrrole ring and a thiazole moiety, suggests that it may interact with various biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 493.6 g/mol. The IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.6 g/mol |
| Purity | ≥95% |
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with thiazole and pyrrole structures can possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound's unique structure may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics.
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 15 µM.
- Anti-inflammatory Action : Research conducted on murine models showed that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a controlled dosage.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
